Calcifediol monohydrate

Catalog No.
S522503
CAS No.
63283-36-3
M.F
C27H46O3
M. Wt
418.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcifediol monohydrate

CAS Number

63283-36-3

Product Name

Calcifediol monohydrate

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

InChI

InChI=1S/C27H44O2.H2O/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29;/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3;1H2/b21-11+,22-12-;/t20-,23+,24-,25+,27-;/m1./s1

InChI Key

WRLFSJXJGJBFJQ-WPUCQFJDSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.O

Solubility

Insoluble

Synonyms

25 Hydroxycholecalciferol, 25 Hydroxycholecalciferol Monohydrate, 25 Hydroxyvitamin D 3, 25 Hydroxyvitamin D3, 25-Hydroxycholecalciferol, 25-Hydroxycholecalciferol Monohydrate, 25-Hydroxyvitamin D 3, 25-Hydroxyvitamin D3, Anhydrous, Calcifediol, Calcidiol, Calcifediol, Calcifediol Anhydrous, Calcifediol, (3 alpha,5Z,7E)-Isomer, Calcifediol, (3 beta,5E,7E)-Isomer, Calderol, Dedrogyl, Hidroferol, Monohydrate, 25-Hydroxycholecalciferol

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.O

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C.O

Description

The exact mass of the compound Calcifediol is 418.3447 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Cholecalciferol - Hydroxycholecalciferols. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Vitamin D Deficiency

Vitamin D deficiency is a global health concern, affecting billions worldwide. Low vitamin D levels are linked to several health issues, including osteoporosis, rickets, and muscle weakness. Studies suggest that calcifediol might be a more efficient way to raise vitamin D levels compared to cholecalciferol (vitamin D3) [1]. This is because calcifediol bypasses the initial hydroxylation step in the liver, leading to faster and more effective increases in circulating 25-hydroxyvitamin D [1]. Research is ongoing to determine the optimal dosage and treatment regimens for calcifediol in addressing vitamin D deficiency, particularly in individuals with conditions affecting gut absorption.

Source

[1] Hypovitaminosis D: Is It Time to Consider the Use of Calcifediol? - PMC - NCBI ()

Management of Bone Disorders

Source

[1] Hypovitaminosis D: Is It Time to Consider the Use of Calcifediol? - PMC - NCBI ()

Exploring Potential Benefits Beyond Bone Health

Scientific interest in calcifediol extends beyond its established role in bone health. Studies are investigating its possible applications in various health conditions, including:

  • Neurological diseases: Calcifediol's influence on neuronal function and gene expression is being explored in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Autoimmune diseases: The immunomodulatory properties of calcifediol are being investigated for their potential role in managing autoimmune disorders like rheumatoid arthritis and multiple sclerosis.
  • Cancer: Research is examining the potential anti-proliferative effects of calcifediol on certain cancers.

Calcifediol monohydrate, also known as 25-hydroxycholecalciferol or calcidiol, is a metabolite of vitamin D produced in the liver through the hydroxylation of cholecalciferol (vitamin D3) at the 25-position. It serves as a precursor to calcitriol, the active form of vitamin D, which is crucial for calcium homeostasis and bone health. The compound has a chemical formula of C27H44O2 and a molecular weight of approximately 400.637 g/mol .

Calcifediol is primarily synthesized in the liver by the enzyme vitamin D 25-hydroxylase and can be further converted in the kidneys to calcitriol through the action of 25-hydroxyvitamin D3-1α-hydroxylase (CYP27B1) . This process is essential for regulating various physiological functions, including calcium absorption and bone metabolism.

As a precursor to calcitriol, calcifediol indirectly influences various physiological processes. Calcitriol interacts with receptors in the intestine, bones, kidneys, and immune system, affecting calcium absorption, bone mineralization, and immune function [, ].

  • Hydroxylation: In the liver, cholecalciferol is hydroxylated to form calcifediol. This reaction is catalyzed by vitamin D 25-hydroxylase.
  • Conversion to Calcitriol: Calcifediol is further hydroxylated at the 1-alpha position in the kidneys by CYP27B1 to produce calcitriol, which is biologically active .
  • Inactivation: Calcifediol can also be converted into 24,25-dihydroxycholecalciferol via hydroxylation by CYP24A1, which can lead to its inactivation .

Calcifediol plays a significant role in human physiology:

  • Calcium Homeostasis: It regulates calcium levels in the blood by enhancing intestinal absorption and promoting renal reabsorption of calcium .
  • Gene Regulation: Calcitriol, derived from calcifediol, binds to the vitamin D receptor, modulating gene expression related to calcium metabolism and bone health .
  • Non-Genomic Effects: Beyond genomic actions, calcitriol can activate various signaling pathways rapidly, influencing cellular functions like calcium transport and cellular growth .

The synthesis of calcifediol typically involves:

  • Starting Material: Cholecalciferol (vitamin D3).
  • Enzymatic Hydroxylation: The primary method involves enzymatic conversion using vitamin D 25-hydroxylase found in liver microsomes.
  • Purification: Once synthesized, calcifediol can be purified through various chromatographic techniques to isolate it from other metabolites.

Calcifediol has several important applications:

  • Nutritional Supplement: It is commonly used as a dietary supplement to prevent or treat vitamin D deficiency.
  • Pharmaceuticals: Calcifediol is prescribed for conditions related to calcium metabolism disorders, such as osteoporosis and certain types of rickets .
  • Research Tool: It serves as a significant compound in studies related to vitamin D metabolism and its effects on health.

Research indicates that calcifediol interacts with various biological systems:

  • Vitamin D Binding Protein: Calcifediol binds strongly to vitamin D-binding protein in circulation, influencing its bioavailability and distribution .
  • Drug Interactions: Studies have shown that calcifediol may interact with medications affecting calcium metabolism or those that influence liver enzyme activity involved in its metabolism .

Calcifediol shares similarities with other vitamin D metabolites but has unique properties:

CompoundDescriptionUnique Features
CholecalciferolVitamin D3 precursorRequires two hydroxylation steps for activation
ErgocalciferolVitamin D2 precursorLess potent than calcifediol; requires similar activation
CalcitriolActive form of vitamin DDirectly regulates calcium homeostasis; more potent
24,25-DihydroxycholecalciferolMetabolite of calcitriolPrimarily involved in inactivation pathways

Calcifediol stands out due to its rapid conversion to calcitriol and its effectiveness even in individuals with fat malabsorption issues, making it a preferred choice for treating vitamin D deficiency . Its unique pharmacokinetic profile allows for more predictable dosing compared to cholecalciferol or ergocalciferol.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

6.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

418.34469533 g/mol

Monoisotopic Mass

418.34469533 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P6YZ13C99Q

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (95.35%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (95.35%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (93.02%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used to treat vitamin D deficiency or insufficiency, refractory rickets (vitamin D resistant rickets), familial hypophosphatemia and hypoparathyroidism, and in the management of hypocalcemia and renal osteodystrophy in patients with chronic renal failure undergoing dialysis. Also used in conjunction with calcium in the management and prevention of primary or corticosteroid-induced osteoporosis.
Treatment of secondary hyperparathyroidism (SHPT)

Pharmacology

Calcifediol is an orally available synthetic form of the calcitriol prohormone calcifediol (25-hydroxyvitamin D), which can be used for vitamin D supplementation, and with potential immunomodulating activity. Upon oral administration, calcifediol is taken up by the body and converted, in the kidneys, to the active form calcitriol (1,25-dihydroxyvitamin D or 1,25(OH)2D). This form increases and normalizes vitamin D plasma levels, which, in turn, regulates calcium plasma levels, and normalizes elevated parathyroid hormone (PTH) levels by suppressing both PTH synthesis, and secretion. Vitamin D modulates and enhances the innate and adaptive immune responses. This may improve unregulated inflammation and prevents the production of pro-inflammatory cytokines. Specifically, vitamin D binds to its receptor vitamin D receptor (VDR) which is widely expressed on immune cells and epithelial cells. This stimulates neutrophils, macrophages, and natural killer (NK) cells, and activates epithelial cells to produce antimicrobial peptides (AMPs). In addition, upon infection, vitamin D promotes the migration of myeloid dendritic cells (mDCs) to lymphoid organs where they activate B- and T-lymphocytes.

MeSH Pharmacological Classification

Vitamins

Mechanism of Action

Calcidiol is transformed in the kidney by 25-hydroxyvitamin D3-1-(alpha)-hydroxylase to calcitriol, the active form of vitamin D3. Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression. Like the receptors for other steroid hormones and thyroid hormones, the vitamin D receptor has hormone-binding and DNA-binding domains. The vitamin D receptor forms a complex with another intracellular receptor, the retinoid-X receptor, and that heterodimer is what binds to DNA. In most cases studied, the effect is to activate transcription, but situations are also known in which vitamin D suppresses transcription. Calcitriol increases the serum calcium concentrations by: increasing GI absorption of phosphorus and calcium, increasing osteoclastic resorption, and increasing distal renal tubular reabsorption of calcium. Calcitriol appears to promote intestinal absorption of calcium through binding to the vitamin D receptor in the mucosal cytoplasm of the intestine. Subsequently, calcium is absorbed through formation of a calcium-binding protein.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Vitamin D3 like receptor
NR1I1 (VDR) [HSA:7421] [KO:K08539]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Absorption Distribution and Excretion

Readily absorbed.

Metabolism Metabolites

Calcidiol undergoes hydroxylation in the mitochondria of kidney tissue, and this reaction is activated by the renal 25-hydroxyvitamin D3-1-(alpha)-hydroxylase to produce calcitriol (1,25- dihydroxycholecalciferol), the active form of vitamin D3.

Wikipedia

Calcifediol

Biological Half Life

288 hours

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Jetter A, Egli A, Dawson-Hughes B, Staehelin HB, Stoecklin E, Goessl R, Henschkowski J, Bischoff-Ferrari HA. Pharmacokinetics of oral vitamin D(3) and calcifediol. Bone. 2014 Feb;59:14-9. PubMed PMID: 24516879.
2: Sprague SM, Silva AL, Al-Saghir F, Damle R, Tabash SP, Petkovich M, Messner EJ, White JA, Melnick JZ, Bishop CW. Modified-release calcifediol effectively controls secondary hyperparathyroidism associated with vitamin D insufficiency in chronic kidney disease. Am J Nephrol. 2014;40(6):535-45. doi: 10.1159/000369939. Epub 2015 Jan 7. PubMed PMID: 25572630.
3: Brandenburg VM, Kruger T. Calcifediol - more than the stepchild of CKD-MBD therapy? Curr Vasc Pharmacol. 2014 Mar;12(2):286-93. Review. PubMed PMID: 23713880.
4: Meyer O, Dawson-Hughes B, Sidelnikov E, Egli A, Grob D, Staehelin HB, Theiler G, Kressig RW, Simmen HP, Theiler R, Bischoff-Ferrari HA. Calcifediol versus vitamin D3 effects on gait speed and trunk sway in young postmenopausal women: a double-blind randomized controlled trial. Osteoporos Int. 2015 Jan;26(1):373-81. doi: 10.1007/s00198-014-2949-1. Epub 2014 Nov 5. PubMed PMID: 25369890.
5: Sprague SM, Crawford PW, Melnick JZ, Strugnell SA, Ali S, Mangoo-Karim R, Lee S, Petkovich PM, Bishop CW. Use of Extended-Release Calcifediol to Treat Secondary Hyperparathyroidism in Stages 3 and 4 Chronic Kidney Disease. Am J Nephrol. 2016;44(4):316-325. Epub 2016 Sep 28. PubMed PMID: 27676085.
6: Wang H, Yan L, Wu Y, Lu Y, Chen F. Asymmetric Synthesis of Vitamin D3 Analogues: Organocatalytic Desymmetrization Approach toward the A-Ring Precursor of Calcifediol. Org Lett. 2015 Nov 6;17(21):5452-5. doi: 10.1021/acs.orglett.5b02813. Epub 2015 Oct 28. PubMed PMID: 26507192.
7: Pérez-García R, Albalate M, de Sequera P, Alcázar R, Puerta M, Ortega M, Corchete E. On-line haemodiafiltration improves response to calcifediol treatment. Nefrologia. 2012 Jul 17;32(4):459-66. doi: 10.3265/Nefrologia.pre2012.Jan.11189. English, Spanish. PubMed PMID: 22652556.
8: Barros X, Rodríguez NY, Fuster D, Rodas L, Esforzado N, Mazza A, Rubello D, Campos F, Tapias A, Torregrosa JV. Comparison of two different vitamin D supplementation regimens with oral calcifediol in kidney transplant patients. J Nephrol. 2016 Oct;29(5):703-9. doi: 10.1007/s40620-015-0237-6. Epub 2015 Oct 10. PubMed PMID: 26454858.
9: Overton ET, Chan ES, Brown TT, Tebas P, McComsey GA, Melbourne KM, Napoli A, Hardin WR, Ribaudo HJ, Yin MT. Vitamin D and Calcium Attenuate Bone Loss With Antiretroviral Therapy Initiation: A Randomized Trial. Ann Intern Med. 2015 Jun 16;162(12):815-24. doi: 10.7326/M14-1409. PubMed PMID: 26075752; PubMed Central PMCID: PMC4608553.
10: Cianferotti L, Cricelli C, Kanis JA, Nuti R, Reginster JY, Ringe JD, Rizzoli R, Brandi ML. The clinical use of vitamin D metabolites and their potential developments: a position statement from the European Society for Clinical and Economic Aspects of Osteoporosis and Osteoarthritis (ESCEO) and the International Osteoporosis Foundation (IOF). Endocrine. 2015 Sep;50(1):12-26. doi: 10.1007/s12020-015-0606-x. Epub 2015 May 1. Review. PubMed PMID: 25931412.
11: Isidro ML, Ruano B. Biochemical effects of calcifediol supplementation in mild, asymptomatic, hyperparathyroidism with concomitant vitamin D deficiency. Endocrine. 2009 Oct;36(2):305-10. doi: 10.1007/s12020-009-9211-1. Epub 2009 Jul 14. PubMed PMID: 19598008.
12: Voigts AL, Felsenfeld AJ, Llach F. The effects of calciferol and its metabolites on patients with chronic renal failure. I. Calciferol, dihydrotachysterol, and calcifediol. Arch Intern Med. 1983 May;143(5):960-3. Review. PubMed PMID: 6089682.
13: Lee D, Garrett TJ, Goldberger BA, Bazydlo LA. Quantitation of 25-hydroxyvitamin D2 and D3 in serum and plasma by LCMS/MS. Bioanalysis. 2015;7(2):167-78. doi: 10.4155/bio.14.229. PubMed PMID: 25587834.
14: Kusunoki Y, Matsui I, Hamano T, Shimomura A, Mori D, Yonemoto S, Takabatake Y, Tsubakihara Y, St-Arnaud R, Isaka Y, Rakugi H. Excess 25-hydroxyvitamin D3 exacerbates tubulointerstitial injury in mice by modulating macrophage phenotype. Kidney Int. 2015 Nov;88(5):1013-29. doi: 10.1038/ki.2015.210. Epub 2015 Jul 15. PubMed PMID: 26176830.
15: Szymczak I, Pawliczak R. The Active Metabolite of Vitamin D3 as a Potential Immunomodulator. Scand J Immunol. 2016 Feb;83(2):83-91. doi: 10.1111/sji.12403. Review. PubMed PMID: 26678915.
16: Dauletbaev N, Herscovitch K, Das M, Chen H, Bernier J, Matouk E, Bérubé J, Rousseau S, Lands LC. Down-regulation of IL-8 by high-dose vitamin D is specific to hyperinflammatory macrophages and involves mechanisms beyond up-regulation of DUSP1. Br J Pharmacol. 2015 Oct;172(19):4757-71. doi: 10.1111/bph.13249. PubMed PMID: 26178144; PubMed Central PMCID: PMC4594277.
17: Silva MC, Faulhauber GAM, Leite ÉN, Goulart KR, Ramirez JMA, Cocolichio FM, Furlanetto TW. Impact of a cholesterol membrane transporter's inhibition on vitamin D absorption: A double-blind randomized placebo-controlled study. Bone. 2015 Dec;81:338-342. doi: 10.1016/j.bone.2015.07.022. Epub 2015 Jul 21. PubMed PMID: 26208795.
18: Merino JL, Teruel JL, Fernández-Lucas M, Villafruela JJ, Bueno B, Gomis A, Paraíso V, Quereda C. Effects of a single, high oral dose of 25-hydroxycholecalciferol on the mineral metabolism markers in hemodialysis patients. Ther Apher Dial. 2015 Jun;19(3):212-9. doi: 10.1111/1744-9987.12279. Epub 2015 Feb 6. PubMed PMID: 25656524.
19: Teegarden MD, Riedl KM, Schwartz SJ. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jun 1;991:118-21. doi: 10.1016/j.jchromb.2015.04.011. Epub 2015 Apr 15. PubMed PMID: 25955382.
20: Bello A, Nascimento M, Pelici N, Womack SK, Zhai W, Gerard PD, Peebles ED. Effects of the in ovo injection of 25-hydroxycholecalciferol on the yolk and serum characteristics of male and female broiler embryos. Poult Sci. 2015 Apr;94(4):734-9. doi: 10.3382/ps/pev017. Epub 2015 Feb 17. PubMed PMID: 25691758.

Explore Compound Types